molecular formula C25H29N2O5+ B13091692 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid

4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid

Cat. No.: B13091692
M. Wt: 437.5 g/mol
InChI Key: BJZJLCBMNKRXNA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid is a complex organic compound known for its unique structural properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base, such as sodium carbonate, to form the Fmoc-protected amino acid . This intermediate is then subjected to further reactions to introduce the tetramethylpiperidine and carboxylic acid functionalities .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid involves its ability to act as a protecting group for amino acids. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids in peptide synthesis . This compound interacts with molecular targets such as enzymes and proteins, facilitating the study of their functions and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid stands out due to its unique combination of the Fmoc protecting group and the tetramethylpiperidine moiety. This combination provides enhanced stability and reactivity, making it a valuable tool in peptide synthesis and other chemical applications .

Properties

Molecular Formula

C25H29N2O5+

Molecular Weight

437.5 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-carboxylic acid

InChI

InChI=1S/C25H28N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H-,26,28,29,30)/p+1

InChI Key

BJZJLCBMNKRXNA-UHFFFAOYSA-O

Canonical SMILES

CC1(CC(CC([N+]1=O)(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.